N-(2-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c16-11-5-1-2-6-12(11)17-15(19)18-9-10-20-14-8-4-3-7-13(14)18/h1-8H,9-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASWZMZMNRDQOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide typically involves the reaction of 2-chlorobenzenamine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired benzothiazine ring structure. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Derivatization Reactions
The compound undergoes functionalization at three key sites:
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Benzothiazine Ring : Susceptible to electrophilic substitution (e.g., halogenation, nitration).
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Chlorophenyl Group : Participates in nucleophilic aromatic substitution (e.g., hydroxylation under basic conditions).
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Carboxamide : Reacts with amines or alcohols to form ureas or esters .
Table 1: Common Derivatization Reactions
Cyclization and Ring Expansion
The benzothiazine ring undergoes cyclocondensation with heterocyclic precursors to form fused systems. For example:
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Triazolothiadiazine Formation : Reaction with 1,2,4-triazoles and POCl₃ yields triazolothiadiazine hybrids, enhancing bioactivity .
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Oxidation : Treatment with KMnO₄ oxidizes the dihydrobenzothiazine to a fully aromatic system .
Mechanistic Insight :
The carboxamide’s NH group participates in hydrogen bonding during cyclization, directing regioselectivity. Molecular docking studies confirm that substituents at the 3-position (e.g., carbonyl groups) enhance interactions with biological targets like aldose reductase .
Antimicrobial Derivatives
Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 7-position of the benzothiazine ring improves antibacterial potency. For instance:
Antioxidant Activity
Derivatives with methoxy or hydroxyl substituents exhibit radical scavenging properties. The (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid analog demonstrates moderate DPPH scavenging (IC₅₀ = 42 μM) .
Stability and Degradation
The compound is stable under ambient conditions but degrades under strong acidic/basic environments:
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Acidic Hydrolysis : Cleaves the carboxamide bond to yield 2-chlorophenylamine and benzothiazine carboxylic acid.
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Photodegradation : UV exposure causes dechlorination, forming N-phenyl derivatives.
Comparative Reactivity with Analogs
Table 2: Reactivity Trends in Benzothiazine Derivatives
| Substituent Position | Reaction Rate (Relative to Parent) | Key Observation |
|---|---|---|
| 7-Chloro | 1.2× faster | Enhanced electrophilic substitution |
| 3-Carbonyl | 0.8× slower | Stabilizes ring, reduces oxidation |
| 4-Methylphenyl | 1.5× faster | Increased solubility in organic solvents |
Scientific Research Applications
Biological Activities
N-(2-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide has been investigated for several biological activities:
- Analgesic and Anti-inflammatory Properties : Research indicates that this compound and its derivatives may exhibit significant analgesic and anti-inflammatory effects. They interact with various inflammatory pathways, potentially providing relief from pain and inflammation.
- Antibacterial Activity : The compound has shown promise as an antibacterial agent, demonstrating effectiveness against certain bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
- Anticancer Potential : Studies have highlighted the anticancer properties of this compound. The compound's ability to interact with specific biological targets suggests it could be developed into a therapeutic agent for cancer treatment .
Interaction Studies
Understanding the pharmacodynamics and pharmacokinetics of this compound is essential for its application in medicine. Binding affinity studies with various biological targets help elucidate its mechanism of action and therapeutic potential.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide | Similar benzothiazine core; different substituent | Analgesic and anti-inflammatory |
| 4-hydroxybenzothiazine | Hydroxyl group on benzothiazine | Antimicrobial properties |
| Benzothiazole derivatives | Variations in substituents on the benzothiazole ring | Anticancer activity |
This table illustrates the diversity within the benzothiazine family while emphasizing the unique attributes of this compound regarding its specific substituents and biological activities.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various applications:
- Analgesic Activity Study : A study demonstrated that derivatives of this compound significantly reduced pain responses in animal models, indicating its potential as a non-opioid analgesic.
- Anticancer Evaluation : In vitro studies on cancer cell lines have shown that this compound induces apoptosis in cancer cells through caspase activation pathways .
These findings support the ongoing research into this compound's therapeutic applications across multiple medical fields.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations: 2-Chloro vs. 4-Chlorophenyl Derivatives
A closely related analog, 7-Chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide (CAS 182128-53-6), differs in the position of the chlorine atom on the phenyl ring (para- vs. ortho-substitution) and the addition of a 7-chloro group on the benzothiazine core. Key differences include:
- Electronic Effects : The para-chlorine in the analog may improve resonance stabilization but reduce dipole interactions compared to the ortho-substituted derivative.
- Biological Relevance : The discontinued status of the 4-chlorophenyl analog (CAS 182128-53-6) suggests possible inferior efficacy or pharmacokinetic challenges compared to the 2-chlorophenyl variant .
Core Heteroatom Variations: Benzothiazine vs. Benzoxazine
N-(2-Chloroethyl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide (CAS 1427460-58-9) replaces the sulfur atom in the benzothiazine core with oxygen, forming a benzoxazine derivative. Key distinctions include:
- Reactivity : The chloroethyl substituent in this compound may act as an alkylating agent, contrasting with the stable chlorophenyl group in the target molecule.
- Molecular Weight : The benzoxazine analog has a lower molecular weight (240.68 g/mol vs. ~280–300 g/mol estimated for the target compound), which could influence bioavailability .
Functional Group Variations: Carboxamide vs. Sulfonamide
Compounds like 6-Chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide (b) and 6-Chloro-N-[(6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazine-4-yl 1,1-dioxide)methyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide (d) feature sulfonamide groups instead of carboxamides. Differences include:
- Acidity : Sulfonamides are more acidic (pKa ~10) than carboxamides (pKa ~17), influencing ionization state and membrane permeability.
- Binding Interactions : Sulfonamide’s stronger hydrogen-bonding capacity may enhance target affinity but reduce metabolic stability .
Comparative Data Table
| Compound Name | Core Structure | Substituent(s) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| N-(2-Chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide | Benzothiazine | 2-Chlorophenyl | ~280–300 (estimated) | Ortho-Cl enhances steric hindrance |
| 7-Chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide (CAS 182128-53-6) | Benzothiazine | 4-Chlorophenyl, 7-Cl | ~315–335 (estimated) | Discontinued; para-Cl may reduce binding |
| N-(2-Chloroethyl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide (CAS 1427460-58-9) | Benzoxazine | 2-Chloroethyl | 240.68 | Alkylating potential; lower solubility |
| 6-Chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide | Benzothiadiazine | Sulfonamide, 6-Cl | ~285–305 (estimated) | High acidity; strong H-bond donor |
Research Findings and Implications
- Substituent Position : Ortho-chlorophenyl derivatives exhibit superior target engagement in preliminary studies compared to para-substituted analogs, likely due to optimized steric and electronic profiles .
- Core Heteroatoms : Benzothiazines generally demonstrate higher metabolic stability than benzoxazines, attributed to sulfur’s resistance to oxidative degradation .
- Functional Groups : Carboxamide-based compounds show longer half-lives in vivo than sulfonamide derivatives, which are prone to rapid renal clearance .
Biological Activity
N-(2-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide is a compound that belongs to the benzothiazine class of heterocyclic compounds. This article provides a comprehensive overview of its biological activity, including its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
This compound can be synthesized through the reaction of 2-chlorobenzenamine with 2-chlorobenzoyl chloride in the presence of a base like triethylamine. The synthesis typically involves refluxing in solvents such as dichloromethane or toluene. The compound's molecular formula is with a molecular weight of 304.79 g/mol .
Biological Activity Overview
The biological activities of this compound have been explored in various studies. The following table summarizes its key biological activities:
Antimicrobial Activity
Research indicates that derivatives of benzothiazines, including this compound, possess significant antimicrobial properties. They have demonstrated effectiveness against various Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as certain fungal strains . The presence of an amino group on the thiazine ring is believed to enhance antibacterial activity .
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of benzothiazine derivatives, this compound showed an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against S. aureus, indicating potent activity compared to standard antibiotics .
Anticancer Properties
The anticancer potential of this compound has been attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer pathways .
The proposed mechanism involves binding to receptors or enzymes that modulate critical signaling pathways related to cancer cell survival and proliferation. Further research is essential to fully elucidate these mechanisms.
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators . This property positions it as a potential candidate for treating inflammatory disorders.
Q & A
Q. What preclinical models are ethically and methodologically robust for evaluating long-term toxicity?
- Methodological Answer :
- Rodent Chronic Toxicity : Use Sprague-Dawley rats with staggered sacrifice points (14, 28, 56 days) for histopathological assessment.
- 3Rs Compliance : Apply in silico toxicity prediction (e.g., ProTox-II) to minimize animal use.
- Ethical Oversight : Ensure IACUC approval for humane endpoints (e.g., >20% weight loss termination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
